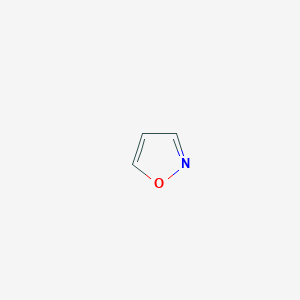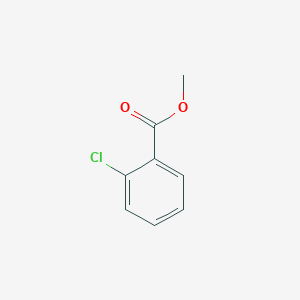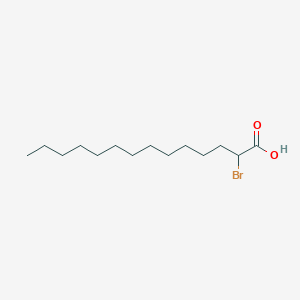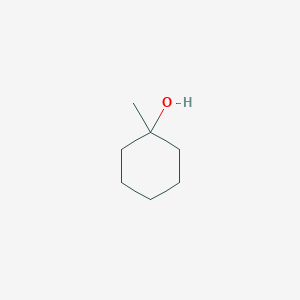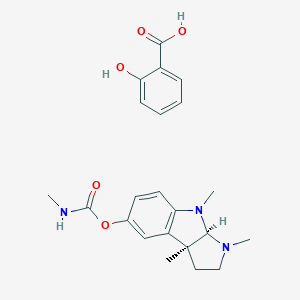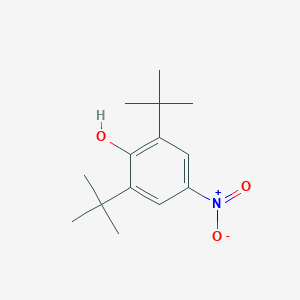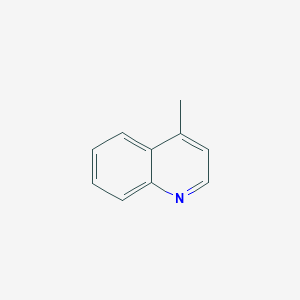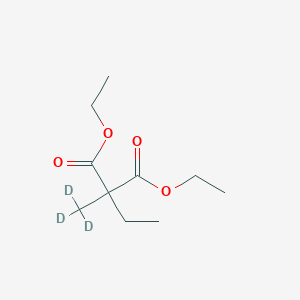
Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate
説明
Synthesis Analysis
The synthesis of related compounds, such as diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, involves alkylation reactions under specific conditions. For example, the alkylation of 3-aminopropyltriethoxysilane (APTES) with diethyl vinylphosphonate was performed under quick neat heating . This suggests that similar alkylation strategies could potentially be applied to synthesize diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate, although the presence of the trideuteriomethyl group may require modified conditions or reagents to incorporate the deuterium atoms.
Molecular Structure Analysis
The molecular structure of related compounds, such as diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate, has been characterized by crystallography, revealing specific dihedral angles and stabilization interactions like C—H⋯O interactions . These findings can be extrapolated to suggest that diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate may also exhibit specific geometric conformations and intermolecular interactions that could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied, such as the intramolecular cyclization of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates catalyzed by boron trifluoride diethyl etherate . This indicates that diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate might also undergo cyclization or other reactions under the influence of catalysts, which could be useful in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through techniques like cyclic voltammetry and UV-Vis spectroscopy, particularly in the context of complexation with lanthanide cations . These studies provide a foundation for understanding how diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate might interact with metal ions and how its electrochemical properties could be characterized.
科学的研究の応用
Catalytic Cyclization Processes
Research by Egorova et al. (2017) explores the use of diethyl 2-(dialkoxyphosphorylethynyl)-2-arylaminomalonates in catalytic cyclization processes. This study highlights how diethyl compounds, similar to Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate, are utilized in the synthesis of novel 3-phosphonylated indoles, which are significant in pharmaceutical and synthetic organic chemistry (Egorova et al., 2017).
Complexation with Lanthanide Cations
Amarandei et al. (2014) conducted a study on the complexation behavior of diethyl compounds with lanthanide metal ions. This research is pivotal in understanding the interactions of such compounds with rare earth elements, which can have implications in materials science and catalysis (Amarandei et al., 2014).
Radical Addition Processes
Research by Byers and Lane (1990) investigates the radical addition of diethyl (2-phenylseleno)propanedioate to olefins. This study provides insights into the use of diethyl compounds in radical chain processes, which are fundamental in organic synthesis and the development of new materials (Byers & Lane, 1990).
Catalyst Development
Deshmukh et al. (1999) describe the use of diethyl 2,2,2-trichloroethylidenepropanedioate in the development of catalysts. This research is significant in the field of catalysis, particularly for reactions requiring specific and efficient catalysts (Deshmukh et al., 1999).
Electrochemical Characterization
The electrochemical properties of diethyl compounds are studied by Amarandei et al. (2014), focusing on their redox processes. Such research is crucial in electrochemistry and materials science, especially in the development of sensors and electrochemical devices (Amarandei et al., 2014).
Solvent Systems and Phase Diagrams
Lalikoglu and Bilgin (2014) researched the use of 1,3-diethyl propanedioate in solvent systems for phase diagram studies. Understanding the solubility and phase behavior of such compounds is essential in chemical engineering and process optimization (Lalikoglu & Bilgin, 2014).
Safety and Thermal Stability
Veedhi et al. (2016) conducted a study focusing on the safety and thermal stability of reactions involving 1,3-diethyl propanedioate. This research is crucial for understanding the potential hazards and safety measures needed in chemical processes involving these compounds (Veedhi et al., 2016).
特性
IUPAC Name |
diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5-7H2,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGILDUWDVBJX-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-ethyl-2-(trideuteriomethyl)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



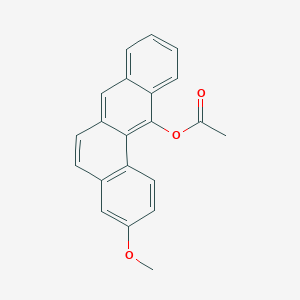
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
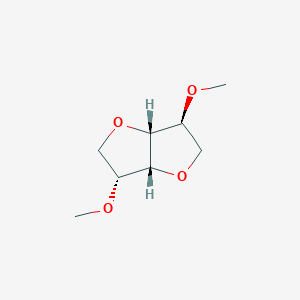
![1-[(2R,3S)-3-Propyloxiran-2-yl]ethanone](/img/structure/B147163.png)
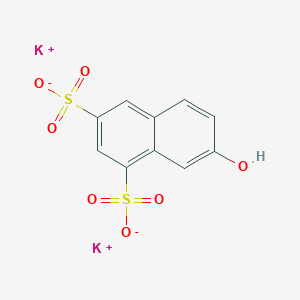
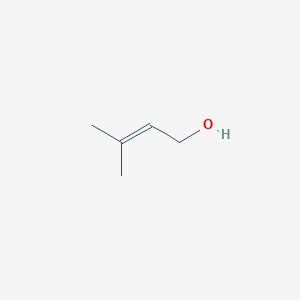
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
